

Head-to-head comparison of Bizine and GSK2879552.

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Compound of Interest						
Compound Name:	Bizine					
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Comprehensive Guide to GSK2879552

GSK2879552 is an orally available and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation.[1][2][3] LSD1 is overexpressed in various cancers and is involved in tumor cell growth and survival.[1][2] By inhibiting LSD1, GSK2879552 enhances the methylation of histone H3 at lysine 4 (H3K4), leading to the increased expression of tumor-suppressor genes and potentially inhibiting the growth of cancer cells.[1][2]

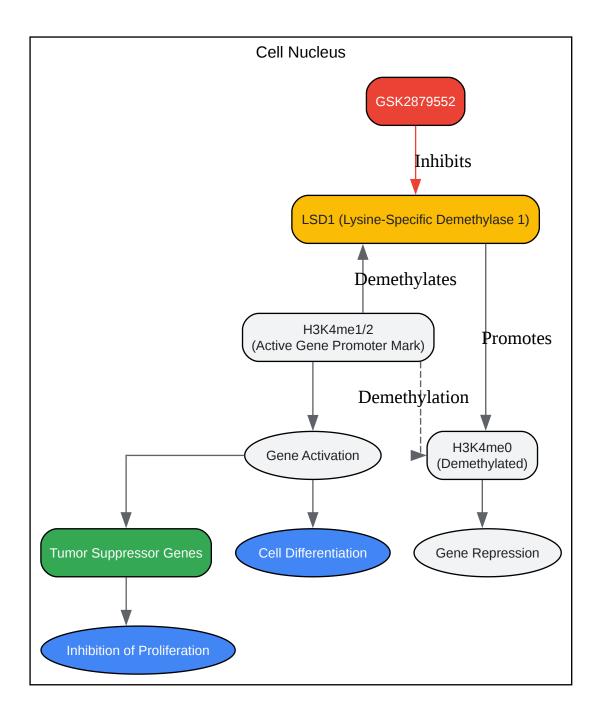
Mechanism of Action

GSK2879552 functions by covalently binding to and inactivating LSD1.[4] This enzyme is responsible for the demethylation of mono- and di-methylated H3K4 and H3K9.[5] The inhibition of LSD1 by GSK2879552 leads to an increase in these methylation marks, which in turn alters gene expression.[5] In the context of cancer, this can result in the suppression of oncogenic pathways and the induction of differentiation.[6] For instance, in small cell lung cancer (SCLC), GSK2879552 has been shown to alter the expression of neuroendocrine marker genes, leading to growth inhibition.[5][6] In acute myeloid leukemia (AML), it can induce differentiation and has shown synergistic effects with other agents like all-trans retinoic acid (ATRA).[5][7]

Signaling Pathway of LSD1 Inhibition by GSK2879552



The following diagram illustrates the signaling pathway affected by GSK2879552.



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Caption: Simplified signaling pathway of LSD1 inhibition by GSK2879552.

Experimental Data



The following tables summarize the available quantitative data on the efficacy of GSK2879552 from preclinical studies.

Table 1: In Vitro Efficacy of GSK2879552

Metric	Cell Line(s)	Value	Reference
IC50	NCI-H1417 (SCLC)	24 nM	[4]
EC50 (Proliferation)	Average across 20 AML cell lines	137 ± 30 nM	[7]
EC50 (CD11b Expression)	THP-1 (AML)	31 ± 1 nM	[7]
EC50 (CD86 Expression)	THP-1 (AML)	28 ± 6 nM	[7]

Table 2: In Vivo Efficacy of GSK2879552 in Xenograft Models

Animal Model	Dosage	Administration	Result	Reference
NCI-H526 (SCLC) Xenograft	1.5 mg/kg	PO daily for 25- 35 days	57% Tumor Growth Inhibition (TGI)	[3]
NCI-H1417 (SCLC) Xenograft	1.5 mg/kg	PO daily for 25- 35 days	83% Tumor Growth Inhibition (TGI)	[3]
NCI-H510 (SCLC) Xenograft	1.5 mg/kg	PO daily for 25- 35 days	38% Tumor Growth Inhibition (TGI)	[3]
NCI-H69 (SCLC) Xenograft	1.5 mg/kg	PO daily for 25- 35 days	49% Tumor Growth Inhibition (TGI)	[3]

Experimental Protocols



Detailed methodologies for key experiments cited are provided below.

Cell Proliferation Assay[3][7]

- Cell Culture: Small cell lung carcinoma (SCLC) or acute myeloid leukemia (AML) cell lines are cultured in appropriate media and conditions.
- Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of GSK2879552 (e.g., 0-10,000 nM). A vehicle control (e.g., DMSO) is included.
- Incubation: Cells are incubated for a specified period, typically 6 to 10 days, to allow for cell proliferation.
- Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
- Data Analysis: The luminescence signal is read using a plate reader. The concentration of GSK2879552 that inhibits cell growth by 50% (EC50) is calculated from the dose-response curve.

Reverse Transcription Polymerase Chain Reaction (RT-PCR)[3]

- Cell Treatment: Resistant hepatocellular carcinoma (HCC) cells (e.g., PLC/PRF/5 and Huh7) are treated with GSK2879552 (e.g., 0, 1, 2 μM) for 24 hours.
- RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
- cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA)
 using a reverse transcriptase enzyme.
- Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for target genes (e.g., stem cell markers like Lgr5, Sox9, Nanog, CD90, and differentiation markers like Alb, Hnf4).



 Data Analysis: The relative mRNA expression levels of the target genes are calculated after normalization to a housekeeping gene.

In Vivo Xenograft Studies[3]

- Animal Model: Immunocompromised mice (e.g., nude mice) are used.
- Tumor Implantation: Human cancer cells (e.g., SCLC cell lines NCI-H526, NCI-H1417) are subcutaneously injected into the flanks of the mice.
- Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. GSK2879552 is administered orally at a specified dose (e.g., 1.5 mg/kg) daily for a defined period (e.g., 25-35 days). The control group receives a vehicle.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell proliferation assay.



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Caption: Workflow for a typical cell proliferation assay.

Clinical Development and Outcomes



GSK2879552 has been evaluated in Phase I clinical trials for relapsed or refractory SCLC and AML.[8][9][10] While it demonstrated favorable pharmacokinetic properties, the clinical trials were terminated.[5][10] In the SCLC trial, the drug showed poor disease control and a high rate of adverse events.[5][10] Similarly, in the AML and myelodysplastic syndromes (MDS) trials, an unfavorable risk-to-benefit ratio led to the discontinuation of the studies.[9]

Conclusion

GSK2879552 is a potent and selective irreversible inhibitor of LSD1 with demonstrated preclinical anti-tumor activity in SCLC and AML models. Its mechanism of action, involving the epigenetic modulation of gene expression, represents a targeted therapeutic strategy. However, its clinical development was halted due to an unfavorable risk-benefit profile observed in early-phase trials. The detailed preclinical data and experimental protocols provided in this guide offer valuable insights for researchers working on LSD1 inhibitors and related epigenetic targets. A direct comparison with "Bizine" could not be conducted due to the lack of identifiable information for such a compound in the public domain.

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